molecular formula C12H12N2O4 B8097166 3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one

Cat. No.: B8097166
M. Wt: 248.23 g/mol
InChI Key: IXSNOMMMXRQLCB-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes two pyridinone rings, each substituted with hydroxyl and methyl groups, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols.

Scientific Research Applications

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylpyridin-3-one
  • 5-Hydroxy-1-methyl-2-pyridinone
  • 3-Hydroxy-1-methyl-5-pyridinone

Uniqueness

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one is unique due to its dual pyridinone structure, which provides a distinct set of chemical and biological properties. This dual structure allows for more complex interactions with biological targets and greater versatility in chemical reactions compared to its simpler analogs.

Biological Activity

3-Hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one, also referred to as compound 1, is a pyridine derivative that has garnered attention for its potential biological activities. Its molecular formula is C12H12N2O4C_{12}H_{12}N_{2}O_{4} with a molecular weight of approximately 248.24 g/mol . This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compound 1 was evaluated for its antibacterial and antifungal activities. The results demonstrated effective inhibition against various strains of bacteria and fungi, with minimal inhibitory concentration (MIC) values indicating strong bioactivity.

Table 1: Antimicrobial Activity of Compound 1

MicroorganismMIC (mg/mL)Activity Level
Staphylococcus aureus0.0048High
Escherichia coli0.0195Moderate
Candida albicans0.0098Moderate
Bacillus subtilis0.0048High

The compound exhibited particularly strong activity against Staphylococcus aureus and Escherichia coli , highlighting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, compound 1 has shown promising anticancer activity in various cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of compound 1 on human cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The findings revealed that:

  • IC50 values were less than the standard drug doxorubicin, indicating superior efficacy.
  • Compound 1 demonstrated selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison to Doxorubicin
A-431<10Higher
Jurkat<15Higher

This selectivity suggests that compound 1 may have a favorable safety profile for therapeutic applications .

The mechanism through which compound 1 exerts its biological effects is not fully elucidated but is believed to involve modulation of cellular signaling pathways related to apoptosis and inflammation. Molecular dynamics simulations have suggested interactions with key proteins involved in cell survival and proliferation .

Properties

IUPAC Name

3-hydroxy-5-(5-hydroxy-1-methyl-6-oxopyridin-3-yl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-13-5-7(3-9(15)11(13)17)8-4-10(16)12(18)14(2)6-8/h3-6,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSNOMMMXRQLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)O)C2=CN(C(=O)C(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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